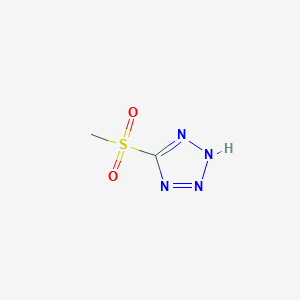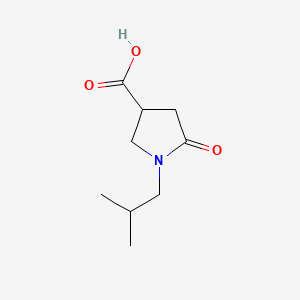
1-oxyde de 2-chloro-3-fluoropyridine
Vue d'ensemble
Description
2-Chloro-3-fluoropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it contains both chlorine and fluorine substituents on the pyridine ring.
Applications De Recherche Scientifique
2-Chloro-3-fluoropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
In terms of its potential target of action, it’s worth noting that organofluorine compounds are often involved in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that involves a palladium-catalyzed cross-coupling process . The reaction involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 2-Chloro-3-fluoropyridine. One common method is the use of peroxyacids as oxidizing agents. For example, m-chloroperbenzoic acid (m-CPBA) can be used to oxidize 2-Chloro-3-fluoropyridine to its N-oxide form .
Industrial Production Methods
Industrial production of 2-Chloro-3-fluoropyridine 1-oxide may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperature and pressure conditions to facilitate the oxidation reaction efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peroxyacids such as m-CPBA are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Lacks the fluorine substituent and N-oxide group.
3-Fluoropyridine: Lacks the chlorine substituent and N-oxide group.
Pyridine N-oxide: Lacks both chlorine and fluorine substituents.
Uniqueness
2-Chloro-3-fluoropyridine 1-oxide is unique due to the presence of both chlorine and fluorine substituents along with the N-oxide group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
2-chloro-3-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJAKHIJWQGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406752 | |
| Record name | 2-Chloro-3-fluoropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-94-3 | |
| Record name | 2-Chloro-3-fluoropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)



![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)









